molecular formula C11H11N5 B1413500 1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine CAS No. 2034155-22-9

1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine

Cat. No.: B1413500
CAS No.: 2034155-22-9
M. Wt: 213.24 g/mol
InChI Key: DHXXDHRGTCOSHW-UHFFFAOYSA-N
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Description

1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. These two moieties are known for their significant biological activities and are often found in various pharmacologically active compounds. The benzimidazole ring is a fused bicyclic structure consisting of benzene and imidazole rings, while the pyrazole ring is a five-membered ring containing two nitrogen atoms.

Preparation Methods

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Formation of Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling of Benzimidazole and Pyrazole: The final step involves the coupling of the benzimidazole and pyrazole moieties. This can be achieved through various methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole or pyrazole rings. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and antipyretic agent.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The pyrazole ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: Compounds like albendazole and omeprazole share the benzimidazole moiety and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds like celecoxib and rimonabant contain the pyrazole ring and are known for their anti-inflammatory and analgesic properties.

The uniqueness of this compound lies in the combination of both benzimidazole and pyrazole moieties, which can result in enhanced biological activities and selectivity.

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-7-8(12)6-16(15-7)11-13-9-4-2-3-5-10(9)14-11/h2-6H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXXDHRGTCOSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine
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1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine
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1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine
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Reactant of Route 6
1-(1H-1,3-benzodiazol-2-yl)-3-methylpyrazol-4-amine

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